molecular formula C17H15F2NO3 B2809667 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate CAS No. 1794897-43-0

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate

Cat. No. B2809667
CAS RN: 1794897-43-0
M. Wt: 319.308
InChI Key: DONUISYWDXESCI-UHFFFAOYSA-N
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Description

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Catalysis

2-methylmethcathinone can serve as a valuable building block in organic synthesis. Specifically, it can be used in Suzuki–Miyaura couplings, where it participates in C–C bond-forming reactions. Additionally, its boronic ester moiety allows for various functional group transformations, such as oxidations, aminations, and halogenations .

Hydromethylation of Alkenes

The compound enables formal anti-Markovnikov alkene hydromethylation. By combining catalytic protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this transformation. This process has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

NMR Spectroscopy

In analytical chemistry, 2-methylmethcathinone can be studied using nuclear magnetic resonance (NMR) spectroscopy. Researchers typically prepare a sample by diluting the analyte in deuterated water (D₂O) containing tetramethylsilane (TSP) for a 0 ppm reference. Maleic acid serves as the quantitative internal standard .

Antitumor and Cytotoxic Activity

Although not widely explored, 2-methylmethcathinone derivatives have demonstrated cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, derived from this compound, exhibited potent antitumor activity against prostate cancer cell lines .

properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)13-6-14(18)8-15(19)7-13/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONUISYWDXESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate

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